1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Catalog No.
S662968
CAS No.
56341-36-7
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrrole-2-carbonitrile

CAS Number

56341-36-7

Product Name

1,5-Dimethyl-1H-pyrrole-2-carbonitrile

IUPAC Name

1,5-dimethylpyrrole-2-carbonitrile

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3

InChI Key

DRXOPQFEWDRGKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C)C#N

Canonical SMILES

CC1=CC=C(N1C)C#N

The exact mass of the compound 1,5-Dimethyl-1H-pyrrole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS: 56341-36-7) is a highly specialized, electron-modulated heterocyclic building block widely procured for advanced pharmaceutical synthesis and organic materials development. Featuring a pyrrole core strategically substituted with methyl groups at the N1 and C5 positions, and an electron-withdrawing carbonitrile group at C2, this compound is engineered for precise regiocontrol. Its primary industrial value lies in its ability to undergo highly selective electrophilic aromatic substitutions—particularly halogenation at the C4 position—making it an indispensable precursor for complex active pharmaceutical ingredients (APIs), including apoptosis regulators, BH3 mimetics, and antibody-drug conjugates (ADCs) [1]. Furthermore, its unique steric and electronic profile facilitates transition-metal-catalyzed direct C-H functionalization, streamlining synthetic routes by eliminating the need for pre-borylated or pre-stannylated intermediates [2].

Attempting to substitute 1,5-dimethyl-1H-pyrrole-2-carbonitrile with more common analogs, such as 1-methyl-1H-pyrrole-2-carbonitrile or 1,5-dimethylpyrrole, introduces severe process inefficiencies. Without the C5-methyl blocking group, electrophilic substitutions (like bromination) yield intractable mixtures of C4 and C5 isomers, necessitating costly and low-yielding chromatographic separations that are unviable at scale [1]. Conversely, removing the C2-carbonitrile group leaves the pyrrole ring dangerously electron-rich, leading to rapid oxidative degradation, tar formation, or uncontrollable polyhalogenation under standard reaction conditions. The specific 1,5-dimethyl-2-cyano substitution pattern is not merely a structural variation; it is a deliberate protective and directing strategy that ensures near-quantitative mono-functionalization at the C4 position, which is critical for downstream API manufacturing [2].

Regioselective C4-Bromination for API Precursor Synthesis

In the synthesis of complex antineoplastic payloads (e.g., BH3 mimetics), the precise functionalization of the pyrrole core is paramount. When subjected to standard bromination conditions (Br2 in acetic acid at 10 °C to room temperature), 1,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes clean, regioselective mono-bromination to yield 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. The presence of the C5-methyl group entirely blocks the competing C5-substitution pathway, while the C2-cyano group moderates ring reactivity to prevent over-bromination, resulting in high-purity isolation without the need for complex chromatography [1]. In contrast, using 1-methyl-1H-pyrrole-2-carbonitrile results in a mixture of C4 and C5 brominated isomers, drastically reducing the effective yield of the desired C4-bromo building block and increasing downstream purification costs.

Evidence DimensionRegioselectivity in electrophilic bromination (Br2/AcOH)
Target Compound DataExclusive formation of the C4-bromo isomer (high purity mono-bromination)
Comparator Or Baseline1-Methyl-1H-pyrrole-2-carbonitrile (yields a C4/C5 isomeric mixture)
Quantified DifferenceElimination of C5-bromination byproducts, maximizing C4-isomer yield
ConditionsBr2 in acetic acid, 10 °C to room temperature

Procuring the 1,5-dimethyl variant eliminates costly isomeric separation steps, ensuring scalable and reproducible batches of C4-functionalized pharmaceutical intermediates.

Direct C-H Arylation Compatibility and Regiocontrol

1,5-Dimethyl-1H-pyrrole-2-carbonitrile demonstrates excellent compatibility with transition-metal-catalyzed direct C-H arylation, a highly desirable property for streamlining the synthesis of multi-ring systems. In palladium-catalyzed cross-coupling with activated aryl chlorides (e.g., 2-chlorobenzonitrile) using a sterically relieved ferrocenyl-diphosphane ligand (Sylphos), this compound achieves 84% regioselectivity for the C4-arylated product, delivering a 53% isolated yield [1]. This is highly significant because unsubstituted or less sterically hindered pyrroles typically suffer from poor regiocontrol (yielding complex mixtures of C2, C3, C4, and C5 arylated products) or require pre-installation of directing groups or organometallic moieties (like boronic acids or stannanes) to achieve similar cross-coupling success.

Evidence DimensionRegioselectivity in Pd-catalyzed C-H arylation
Target Compound Data84% regioselectivity for C4-arylation (53% isolated yield)
Comparator Or BaselineLess substituted pyrroles (typically yield intractable mixtures or require pre-functionalization)
Quantified DifferenceAchieves high C4-regioselectivity directly from the C-H bond without requiring pre-borylation
ConditionsPd catalysis with Sylphos ligand, 2-chlorobenzonitrile coupling partner

Allows buyers to bypass the procurement of expensive, unstable pyrrole-boronic acids by enabling direct, regioselective C-H functionalization.

Oxidative Stability During Electrophilic Processing

The electronic modulation provided by the C2-carbonitrile group is critical for the physical handling and processability of the pyrrole core. Highly alkylated pyrroles, such as 1,5-dimethylpyrrole, are notoriously electron-rich and prone to rapid oxidative degradation, tarring, or uncontrollable polyhalogenation when exposed to strong electrophiles like bromine [1]. By incorporating the strongly electron-withdrawing cyano group at the 2-position, 1,5-dimethyl-1H-pyrrole-2-carbonitrile effectively reduces the HOMO energy of the ring. This stabilization allows the compound to withstand aggressive halogenation conditions (e.g., Br2 in AcOH) over extended reaction times (up to 24 hours at ambient temperature) without significant decomposition, ensuring high mass recovery of the desired intermediate [2].

Evidence DimensionStability under electrophilic halogenation conditions
Target Compound DataStable processing with clean mono-functionalization over 24 hours
Comparator Or Baseline1,5-Dimethylpyrrole (prone to rapid oxidation and polyhalogenation)
Quantified DifferenceSuppression of oxidative degradation and polyhalogenation pathways
ConditionsBr2 in acetic acid, ambient temperature

Guarantees high batch-to-batch reproducibility and prevents catastrophic yield losses due to oxidation during industrial-scale electrophilic substitution.

Synthesis of Antineoplastic APIs and BH3 Mimetics

Thanks to its ability to undergo clean, regioselective C4-bromination, this compound is the ideal starting material for synthesizing complex pyrrole-based antineoplastic payloads, including BH3 mimetics used in advanced antibody-drug conjugates (ADCs) [1].

Late-Stage Direct C-H Arylation Workflows

In discovery chemistry and library synthesis, this compound is perfectly suited for direct Pd-catalyzed C-H arylation. Its specific substitution pattern directs arylation to the C4 position, allowing rapid generation of diverse multi-aryl pyrrole libraries without the need for unstable pyrrole-boronic acid intermediates [2].

Industrial Scale-Up of Pyrrole Intermediates

For process chemists requiring reliable, scalable routes to substituted pyrroles, the oxidative stability imparted by the C2-cyano group ensures that bulk halogenation reactions proceed without the tarring or polyhalogenation issues common to electron-rich alkylpyrroles[3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56341-36-7

Wikipedia

1,5-Dimethylpyrrole-2-carbonitrile

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